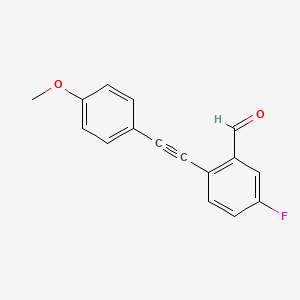

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-6-7-15(17)10-14(13)11-18/h3-4,6-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNYTVIEYUSYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde, a key intermediate in the development of novel therapeutic agents. The document details a robust and efficient synthetic protocol centered around the Sonogashira cross-coupling reaction. It offers in-depth explanations of the mechanistic underpinnings, experimental procedures, and purification strategies. Furthermore, a thorough characterization of the target molecule using modern spectroscopic techniques is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical insights and a strong theoretical foundation.

Introduction: Significance and Applications

This compound is a versatile aromatic aldehyde that has garnered significant interest in medicinal chemistry.[1] Its unique molecular architecture, featuring a fluorinated benzaldehyde core coupled with a methoxy-substituted phenylethynyl moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The aldehyde group serves as a reactive handle for various chemical transformations, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

Derivatives of similar fluorinated benzaldehydes have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.[1] The core structure of this compound is particularly relevant in the design of inhibitors for enzymes such as aldehyde dehydrogenase (ALDH), which is often overexpressed in cancer cells.[1] This guide aims to provide a detailed and practical framework for the synthesis and rigorous characterization of this important chemical entity.

Synthetic Strategy: The Sonogashira Cross-Coupling Approach

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction.[2][3][4] This powerful and versatile method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

The chosen synthetic route involves the coupling of 2-bromo-5-fluorobenzaldehyde with 4-ethynylanisole (4-methoxyphenylacetylene).[6] The reactivity of aryl halides in Sonogashira couplings generally follows the order I > OTf > Br > Cl, making 2-bromo-5-fluorobenzaldehyde a suitable substrate for this transformation.[2]

Reaction Mechanism

The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles, one for palladium and one for copper.[2]

Figure 1: The catalytic cycle of the Sonogashira cross-coupling reaction.

The key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-5-fluorobenzaldehyde) to form a Pd(II) complex.[2]

-

Formation of Copper Acetylide: The terminal alkyne (4-ethynylanisole) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[2]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[2]

-

Reductive Elimination: The diarylalkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. | CAS No. | Supplier | Purity |

| 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 94569-84-3 | Commercial | >98% |

| 4-Ethynylanisole | C₉H₈O | 132.16 | 768-60-5 | Commercial | >98% |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | Commercial | >98% |

| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Commercial | >99% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Commercial | >99.5% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Commercial | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Commercial | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Commercial | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Commercial | Granular |

| Celite® | 61790-53-2 | Commercial |

Synthetic Procedure

Figure 2: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), 4-ethynylanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).

-

Solvent Addition and Degassing: Add anhydrous tetrahydrofuran (THF) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure anaerobic conditions.[4]

-

Base Addition: Add triethylamine (TEA, 2.0 eq) to the reaction mixture via syringe.[5]

-

Reaction: Stir the reaction mixture at 50°C for 3 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.[2][5] Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.[2][5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[2] A typical yield for this reaction is approximately 94%.[6]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on both rings, and the methoxy group protons. The aldehyde proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aldehyde carbonyl carbon (around 190 ppm), the alkynyl carbons, and the aromatic carbons. The carbon atoms attached to fluorine will show coupling (C-F coupling), which is a key diagnostic feature.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom in the molecule.

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | ~1700-1680 |

| C≡C (Alkyne) | ~2230-2100 (weak) |

| C-H (Aldehyde) | ~2850 and ~2750 |

| C-O (Ether) | ~1250 |

| C-F | ~1200-1000 |

| Aromatic C=C | ~1600-1450 |

The presence of a strong absorption band around 1690 cm⁻¹ is characteristic of the aldehyde carbonyl group.[8] A weak band in the region of 2200 cm⁻¹ corresponds to the carbon-carbon triple bond of the alkyne.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

-

Expected Molecular Ion (M⁺): For C₁₆H₁₁FO₂, the calculated monoisotopic mass is 254.0743 g/mol . The mass spectrum should show a prominent peak corresponding to this mass.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a Sonogashira cross-coupling reaction. The provided experimental protocol, coupled with the mechanistic insights and characterization data, offers a comprehensive resource for researchers in medicinal chemistry and drug discovery. The strategic importance of this fluorinated benzaldehyde derivative as a building block for novel therapeutics underscores the value of a well-documented and reproducible synthetic procedure.[1][9] The successful synthesis and characterization of this compound open avenues for the exploration of new chemical space in the quest for more effective and safer medicines.

References

-

NROChemistry. Sonogashira Coupling. Available from: [Link]

-

Li, J. H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6338-6353. Available from: [Link]

-

Silva, T. J. L., et al. (2020). Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-184. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available from: [Link]

-

Serrano-Andrés, L., et al. (2000). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 104(35), 8191-8199. Available from: [Link]

-

Ayer, W. A., & Lu, P. P. (1994). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products, 57(9), 1293-1295. Available from: [Link]

-

Rasch, C. T., et al. (2020). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 5(8), x200989. Available from: [Link]

-

Singh, R. D., & Thakur, S. N. (1990). Overtone spectroscopy of benzaldehyde. Pramana, 35(3), 261-267. Available from: [Link]

-

Supporting Information. (2014). Chemical Communications, 50, 2330-2333. Available from: [Link]

-

Electronic Supplementary Information. (2016). The Royal Society of Chemistry. Available from: [Link]

- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents.

-

Krchnak, V., et al. (2012). Flow Chemistry: Sonogashira Coupling. Molecules, 17(5), 5258-5274. Available from: [Link]

-

ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... Available from: [Link]

-

Mirjafary, Z., et al. (2010). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Molecules, 15(3), 1955-1960. Available from: [Link]

-

Li, Y., et al. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 59(1), 75-79. Available from: [Link]

-

Wang, Y., et al. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 24(18), 3326. Available from: [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. Available from: [Link]

-

Hryshchyshyn, A. I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Ghiuș, C.-A., et al. (2020). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2020(3), M1149. Available from: [Link]

-

ResearchGate. (2021). Synthesis of novel azo Schiff base bis[5-(4-methoxyphenylazo)-2-hydroxy -3-methoxy benzaldehyde]-1,2-phenylene diimine. Available from: [Link]

-

León-Galeana, L., & Maldonado, L. Á. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 2(12), 1934578X0700201. Available from: [Link]

-

Arshad, M., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2467. Available from: [Link]

-

Scilit. Regioselective Hydroalkylation and Arylalkylation of Alkynes by Photoredox/Nickel Dual Catalysis: Application and Mechanism. Available from: [Link]

-

Scilit. Catalytic Alkyne Arylation Using Traceless Directing Groups. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. 5 - fluoro - 2 - (4 - Methoxy phenyl) (acetylene) benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS No. 1042369-35-6) is a fluorinated aryl alkyne derivative that serves as a versatile intermediate in synthetic organic chemistry.[1] Its distinct trifunctional molecular architecture, featuring an aldehyde, a fluoro-substituted aromatic ring, and a methoxy-substituted phenylethynyl group, makes it a valuable building block, particularly in the synthesis of complex heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol based on the Sonogashira coupling reaction, methods for its characterization, and a summary of its key physicochemical properties. The protocols and data presented herein are designed to provide researchers with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Chemical Identity and Structure

The structural and chemical identity of a compound is the cornerstone of its scientific application. All subsequent data relies on the accurate definition of its molecular formula, weight, and topology.

-

IUPAC Name: this compound

-

CAS Number: 1042369-35-6[1]

-

Molecular Formula: C₁₆H₁₁FO₂[1]

-

Molecular Weight: 254.26 g/mol [1]

The molecule's structure is characterized by a central benzaldehyde ring, substituted with a fluorine atom at the 5-position and a (4-methoxyphenyl)ethynyl group at the 2-position.

Caption: Chemical Structure of the target compound.

Synthesis and Purification

The construction of the C(sp²)-C(sp) bond in this molecule is efficiently achieved via a Sonogashira cross-coupling reaction. This palladium/copper-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[2][3][4]

Reaction Scheme: 2-Bromo-5-fluorobenzaldehyde + 4-Ethynylanisole → this compound

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(II) complex (e.g., trans-bis(triphenylphosphine)palladium dichloride) and a copper(I) salt (copper(I) iodide) is employed. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination, while the copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][4]

-

Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and to neutralize the hydrogen halide byproduct generated during the reaction.[2][3]

-

Solvent & Atmosphere: The reaction is typically performed in a polar aprotic solvent like THF or DMF under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidative side reactions, particularly the oxidative homocoupling of the alkyne (Glaser coupling), and ensures the stability of the catalytically active Pd(0) species.[3]

Detailed Experimental Protocol: Synthesis

-

Reactor Setup: To a dry, oven-baked Schlenk flask, add 2-bromo-5-fluorobenzaldehyde (1.0 eq) and 4-ethynylanisole (1.1-1.2 eq).[1][5]

-

Solvent Addition: Add anhydrous, degassed triethylamine (or a suitable solvent like THF with an amine base) to the flask to create a solution or slurry.[1][2]

-

Catalyst Addition: Under a positive pressure of nitrogen, add trans-bis(triphenylphosphine)palladium dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.01-0.025 eq).[1][2]

-

Reaction Execution: Stir the mixture at room temperature (approx. 20-25°C) for 10-15 minutes to initiate the coupling, then heat the reaction to 50°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed (typically 3-4 hours).[1][6]

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues.[2]

-

Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (to remove copper salts), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[2][5] A reported yield for this reaction is approximately 94%.[1]

Caption: Workflow for Synthesis and Purification.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in drug discovery and materials science, influencing everything from formulation to bioavailability.

| Property | Value / Description | Source(s) |

| CAS Number | 1042369-35-6 | [1] |

| Molecular Formula | C₁₆H₁₁FO₂ | [1] |

| Molecular Weight | 254.26 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature, consistent with similar aromatic aldehydes and alkynes. | |

| Melting Point (mp) | Not explicitly reported in searches. For comparison, the related 5-Fluoro-2-methoxybenzaldehyde melts at 41-46 °C. | [7] |

| Boiling Point (bp) | Predicted: 356.8±42.0 °C at 760 mmHg. | [8] |

| Density | Predicted: 1.28±0.1 g/cm³. | [8] |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents like ethers, THF, ethyl acetate, and DCM. | [9][10] |

| pKa | Not experimentally determined. The aldehyde proton is not acidic. The aromatic protons are weakly acidic. | |

| LogP (Predicted) | A calculated XLogP3-AA of 1.7 is reported for the similar 5-Fluorosalicylaldehyde, suggesting moderate lipophilicity. | [11] |

Analytical and Spectroscopic Characterization

Validation of the compound's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds. A C18 column is used to separate the compound from non-polar impurities, while a polar mobile phase elutes the components based on their hydrophobicity. UV detection is ideal due to the chromophoric nature of the aromatic system.[12][13][14]

-

System: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

-

Mobile Phase: A mixture of acetonitrile (ACN) and water is a common starting point. An isocratic method (e.g., 65:35 ACN:H₂O) or a gradient elution may be used for optimal separation.[14][15]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 360 nm, a wavelength suitable for conjugated aromatic systems like DNPH-derivatized aldehydes.[15] A wavelength scan should be performed to determine the λ-max for the target compound itself for higher sensitivity.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase or acetonitrile.

-

Injection Volume: 10-20 µL.[14]

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aldehyde (-CHO): A singlet between δ 9.9-10.1 ppm.

-

Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range. The protons on the fluoro-substituted ring will show coupling to the fluorine atom (H-F coupling). The protons on the methoxy-substituted ring will appear as two doublets (AA'BB' system).

-

Methoxy (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): A signal around δ 190-193 ppm.

-

Aromatic & Alkynyl Carbons: A complex set of signals between δ 85-165 ppm. The carbons attached to fluorine will show a large C-F coupling constant.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

-

Mass Spectrometry (MS):

-

ESI+: Expected [M+H]⁺ at m/z 255.08 or [M+Na]⁺ at m/z 277.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₆H₁₁FO₂.

-

-

Infrared (IR) Spectroscopy:

-

Aldehyde C=O stretch: A strong, sharp band around 1700-1680 cm⁻¹.

-

Alkyne C≡C stretch: A medium to weak band around 2230-2210 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (methoxy): A strong band around 1250 cm⁻¹.

-

C-F stretch: A strong band around 1200-1100 cm⁻¹.

-

Reactivity, Stability, and Handling

Reactivity:

-

The aldehyde group is susceptible to oxidation (to a carboxylic acid) and reduction (to an alcohol) and can participate in various condensation and nucleophilic addition reactions.

-

The alkyne functionality can undergo cycloadditions and additions across the triple bond.

-

The aromatic rings can undergo electrophilic substitution, with their reactivity governed by the existing substituents.

Stability and Storage: Chemical intermediates should be evaluated for stability under defined conditions to ensure their integrity over time.[19][20]

-

Recommended Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related degradation.

-

Stability Testing Protocol: Following ICH guidelines, a long-term stability study should be conducted at 25°C/60% RH, with an accelerated study at 40°C/75% RH for at least 6 months.[21][22][23] Samples should be analyzed at set intervals (e.g., 0, 3, 6 months) by HPLC to check for degradation and the appearance of impurities.[21] A "significant change" is defined as the failure to meet the pre-defined specification for purity.[20][22]

Caption: Summary of Key Compound Information.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its preparation via the robust Sonogashira coupling allows for its reliable production. The presence of multiple, distinct functional groups provides numerous handles for subsequent chemical transformations, positioning it as an important precursor for the synthesis of more complex molecular targets in medicinal chemistry and materials science. The data and protocols outlined in this guide provide a comprehensive foundation for scientists working with this compound.

References

-

Owens Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

So, C. M., & Matous, J. (2006). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 8(26), 6075–6078. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025). 5-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

European Medicines Agency. (2003). Guideline on Stability Testing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

-

Prof Talks. (2025). Stability Study ICH Guidelines Q1A, Q1B & Q1C. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

Sources

- 1. 5 - fluoro - 2 - (4 - Methoxy phenyl) (acetylene) benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzaldehyde, 2-[(4-Methoxyphenyl)ethynyl]- synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Fluoro-2-methoxybenzaldehyde | CAS#:19415-51-1 | Chemsrc [chemsrc.com]

- 8. 5-fluoro-2-((4-fluorophenyl)ethynyl)benzaldehyde | 1814960-21-8 [amp.chemicalbook.com]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. waters.com [waters.com]

- 14. auroraprosci.com [auroraprosci.com]

- 15. lawdata.com.tw [lawdata.com.tw]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. ICH Official web site : ICH [ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. edaegypt.gov.eg [edaegypt.gov.eg]

- 22. ema.europa.eu [ema.europa.eu]

- 23. m.youtube.com [m.youtube.com]

spectroscopic analysis (NMR, IR, MS) of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. This compound is a compound of significant interest, featuring a unique confluence of functional groups: a fluorinated aromatic ring, a conjugated alkyne, an ether linkage, and an aldehyde. This intricate architecture makes it a valuable synthon for creating more complex molecular entities. A comprehensive understanding of its structure, achievable only through the synergistic application of modern spectroscopic techniques, is the foundation of its utility.

This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a simple presentation of data, focusing on the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of chemical research.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. For the target molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.[1]

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

-

Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.[2]

-

-

Data Acquisition: Standard pulse programs are used for each nucleus. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by collapsing multiplets into single lines.[2]

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of the proton environments. The electronic nature of substituents strongly influences the chemical shifts of nearby protons.[1]

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Rationale & Causality |

| ~10.3 | Aldehyde H | Singlet (s) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electronegativity of the oxygen atom, placing it far downfield.[3] |

| ~7.8-8.0 | Ar-H (ortho to CHO) | Doublet of doublets (dd) | This proton is deshielded by the adjacent aldehyde group and is coupled to two other aromatic protons, including a long-range coupling to fluorine. |

| ~7.5 | Ar-H (para to CHO) | Doublet of doublets (dd) or Triplet (t) | The chemical shift and multiplicity are influenced by coupling to adjacent protons and the fluorine atom. |

| ~7.2-7.4 | Ar-H (meta to CHO) | Doublet of doublets (ddd) | This proton experiences coupling from two adjacent protons and the fluorine atom, leading to a complex multiplet. |

| ~7.5 | Ar-H (ortho to Alkyne) | Doublet (d) | These two equivalent protons on the methoxyphenyl ring are adjacent to a single proton, resulting in a doublet. They are part of a classic AA'BB' system.[4] |

| ~6.9 | Ar-H (ortho to OMe) | Doublet (d) | These two equivalent protons are shielded by the electron-donating methoxy group and are coupled to the protons ortho to the alkyne.[4] |

| ~3.8 | -OCH₃ | Singlet (s) | The three protons of the methyl group are equivalent and not coupled to other protons, resulting in a sharp singlet.[4][5] |

¹³C NMR Spectral Interpretation

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments and provides information about their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Feature | Rationale & Causality |

| ~191 | Aldehyde C=O | Downfield singlet | The carbonyl carbon is extremely deshielded due to the double bond to the highly electronegative oxygen atom.[2][6] |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F | Large C-F Coupling | The carbon directly bonded to fluorine shows a characteristic large coupling constant, a definitive diagnostic feature.[7] |

| ~160 | C-OCH₃ | Downfield singlet | The carbon is deshielded by the directly attached, electronegative oxygen atom. |

| ~110-140 | Aromatic C-H & C-C | Complex region | This region contains the remaining 10 aromatic carbons. Their specific shifts are dictated by the combined electronic effects of all substituents. |

| ~90-95 | Alkyne C≡C | Diagnostic region | The sp-hybridized carbons of the internal alkyne resonate in this characteristic upfield region compared to aromatic carbons.[8] |

| ~55 | -OCH₃ | Upfield singlet | The sp³-hybridized methyl carbon is shielded compared to the aromatic carbons. |

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of the fluorine atom. For this molecule, a single resonance is expected. Based on data for similar fluorobenzaldehydes, the chemical shift would likely appear in the range of -100 to -115 ppm relative to CFCl₃.[7][9]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-FTIR

-

Background Scan: An initial scan of the clean Attenuated Total Reflectance (ATR) crystal is taken to establish a background spectrum.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Collection: The spectrum is recorded. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).[10]

IR Spectral Interpretation

The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the vibrations of functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Causality |

| ~2840 & ~2740 | Aldehydic C-H Stretch | Medium | This pair of absorptions is highly characteristic of the C-H bond in an aldehyde functional group and is a key diagnostic tool.[11][12] |

| ~2220 | Alkyne C≡C Stretch | Medium-Weak | The stretching of the internal carbon-carbon triple bond appears in this relatively uncluttered region of the spectrum.[13] |

| ~1705 | Carbonyl C=O Stretch | Strong, Sharp | The C=O bond has a large dipole moment, leading to a strong absorption. Its frequency is lower than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the double bond character.[11][14] |

| ~1600, ~1510, ~1450 | Aromatic C=C Stretch | Medium-Strong | These absorptions arise from the stretching vibrations within the two aromatic rings. |

| ~1250 | Aryl-O-CH₃ Asymmetric Stretch | Strong | The C-O stretching vibration of the aryl ether is typically strong and appears in this region. |

| ~1150 | C-F Stretch | Strong | The carbon-fluorine bond stretch gives rise to a strong absorption in the fingerprint region. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula and offers structural clues based on fragmentation patterns.

Experimental Protocol: EI-MS and HRMS

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization (Electron Ionization - EI): The gaseous molecules are bombarded with high-energy electrons, causing ionization to form a radical cation (the molecular ion, M⁺•) and inducing fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

High-Resolution MS (HRMS): For precise mass measurement, techniques like Time-of-Flight (TOF) or Orbitrap are used to determine the m/z to several decimal places, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₁FO₂).

MS Data Interpretation

The molecular weight of the target compound is 254.26 g/mol .

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 254. Aromatic compounds tend to produce stable molecular ions that are readily observed.[15]

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure.

-

m/z 253 ([M-H]⁺): Loss of the aldehydic hydrogen radical is a characteristic fragmentation pathway for aldehydes.[16][17]

-

m/z 225 ([M-CHO]⁺): Loss of the formyl radical (•CHO) is another primary fragmentation, yielding a large, stable aryl cation.[16][17]

-

m/z 133: Cleavage could generate the 4-methoxyphenylethynyl cation.

-

m/z 121: Cleavage could generate the 5-fluoro-2-formylphenyl cation.

-

Caption: Plausible fragmentation pathways for the target molecule in EI-MS.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise connectivity of the atoms, while ¹⁹F NMR confirms the fluorine's environment. IR spectroscopy provides rapid confirmation of all key functional groups—aldehyde, alkyne, ether, and aromatic rings. Finally, mass spectrometry verifies the molecular weight and elemental composition while offering corroborating structural evidence through predictable fragmentation. Each technique provides a unique and essential piece of the puzzle, and together, they allow for the unambiguous and confident characterization of this complex organic molecule.

References

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available from: [Link]

-

SpectraBase. 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. m-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

Govender, T., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshad surface and lattice energy analyses. National Institutes of Health (NIH). Available from: [Link]

-

Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Available from: [Link]

-

Whitman College. GCMS Section 6.11.4. Available from: [Link]

-

SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available from: [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available from: [Link]

-

All 'Bout Chemistry. (2018). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Wille, A., et al. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (NIH). Available from: [Link]

-

Dummies.com. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Available from: [Link]

-

Chem Maz. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for... Available from: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)... Available from: [Link]

-

University of Colorado Boulder. IR: aldehydes. Available from: [Link]

-

National Institutes of Health (NIH). Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. Available from: [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available from: [Link]

-

Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. GCMS Section 6.11.4 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is a novel compound for which specific experimental data is not publicly available. This guide provides a comprehensive, scientifically grounded framework for characterizing its solubility and stability based on established principles, analogous compound behavior, and industry-standard protocols. All presented data are illustrative and intended to exemplify the expected results from the described methodologies.

Introduction

This compound is a complex organic molecule featuring several key functional groups: a benzaldehyde, a diarylalkyne, and fluoro and methoxy substitutions. Such structures are of significant interest in medicinal chemistry, often serving as intermediates for pharmacologically active compounds. The aldehyde group is a versatile chemical handle, the diarylalkyne core provides structural rigidity, and the fluoro and methoxy groups can modulate physicochemical properties like metabolic stability and receptor binding affinity.[1][2][3]

A thorough understanding of the solubility and stability of this molecule is a prerequisite for its advancement in any drug discovery and development pipeline.[4][5] Poor solubility can hinder reliable in vitro screening and lead to poor bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[4][5][6] This guide details the necessary protocols and scientific rationale for a robust characterization of these critical attributes.

Predicted Physicochemical Properties

Based on its constituent functional groups, we can predict the following properties:

-

Lipophilicity: The molecule is expected to be highly lipophilic and thus poorly soluble in aqueous media.[7][8][9][10] The large nonpolar surface area contributed by the two aromatic rings and the alkyne linker is the primary driver. The methoxy group slightly increases lipophilicity, while the fluorine atom has a context-dependent effect but often enhances it.[1][11]

-

Polarity & H-Bonding: The molecule possesses polar character due to the aldehyde's carbonyl group and the methoxy ether oxygen. However, it lacks strong hydrogen bond donors. It can act as a hydrogen bond acceptor at the oxygen atoms.

-

Chemical Reactivity:

-

The aldehyde group is susceptible to oxidation (forming a carboxylic acid) and can participate in nucleophilic addition reactions.[12][13] In strongly alkaline media, it may add a hydroxide ion.[14]

-

The alkyne triple bond is electron-rich and can undergo addition reactions.

-

The molecule contains photosensitive groups (carbonyl, alkenes in rings) that may make it susceptible to photodegradation.[6][15]

-

Aqueous Solubility Assessment

Determining solubility is critical for everything from biological assays to formulation development.[4] We must distinguish between kinetic and thermodynamic solubility, as they provide different insights. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer, reflecting conditions in many high-throughput screens.[4][16][17] Thermodynamic solubility is the true equilibrium saturation concentration of the solid material in a solvent, which is crucial for formulation and biopharmaceutical classification.[4][16]

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage discovery.[5][18]

Rationale: This assay mimics the process of diluting a DMSO stock solution into an aqueous buffer for biological screening. Precipitation is detected by light scattering (nephelometry or turbidimetry), providing a rapid assessment of the solubility limit under non-equilibrium conditions.[16][17]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom aqueous assay plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline [PBS], pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.

-

Incubation & Measurement: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[16] Measure the turbidity of each well using a plate reader capable of nephelometry or absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Assessment.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility and is essential for later-stage development.[16][18]

Rationale: By incubating an excess of the solid compound with a solvent over an extended period (typically 24-48 hours), a true thermodynamic equilibrium between the dissolved and solid states is achieved.[4][16] This method is lower-throughput but provides the most accurate and relevant solubility value for formulation.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid crystalline compound (e.g., 1 mg) to a small vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, Fasted State Simulated Intestinal Fluid [FaSSIF]).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining solid material.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

Anticipated Solubility Data

The following table presents hypothetical but realistic solubility data for the target compound, reflecting its predicted lipophilic nature.

| Parameter | Buffer/Solvent | Temperature | Anticipated Solubility (µg/mL) | Anticipated Solubility (µM) |

| Kinetic Solubility | PBS, pH 7.4 | 25°C | < 1 | < 3.7 |

| Thermodynamic Solubility | Water | 25°C | < 0.1 | < 0.37 |

| Thermodynamic Solubility | PBS, pH 7.4 | 25°C | < 0.5 | < 1.85 |

| Thermodynamic Solubility | FaSSIF | 37°C | 1 - 5 | 3.7 - 18.5 |

| Thermodynamic Solubility | DMSO | 25°C | > 10,000 | > 37,000 |

| Thermodynamic Solubility | Ethanol | 25°C | ~500 | ~1850 |

Molecular Weight of C16H11FO2 ≈ 270.26 g/mol

Stability Profiling

A comprehensive stability assessment is mandated by regulatory bodies like the ICH to ensure a drug substance's quality over time.[19][20][21][22] Forced degradation (stress testing) is the cornerstone of this process, deliberately exposing the compound to harsh conditions to identify potential degradation pathways and validate the specificity of analytical methods.[6][23][24][25][26]

Experimental Protocol: Forced Degradation Studies

Rationale: By subjecting the compound to conditions more severe than those encountered during long-term storage, we can rapidly identify likely degradation products, understand the molecule's intrinsic stability, and develop a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.[6][24][25] A target degradation of 5-20% is typically sought to ensure that primary degradants are formed without excessive secondary degradation.[24]

Step-by-Step Methodology: A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is subjected to the following conditions in parallel experiments. A control sample, protected from the stress condition, is analyzed alongside.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 2-8 hours. (Aldehydes can be sensitive to base).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C.

-

Photostability: Expose the solid compound and a solution (e.g., in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines.[20][27] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[15][28][29][30] A dark control sample must be stored under the same temperature conditions.[28][29]

-

Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC-UV/MS method. The method should be capable of resolving the parent peak from all generated impurity peaks. Mass spectrometry (MS) is used to obtain mass information on the degradants to help in structure elucidation.

Diagram: Forced Degradation Decision Logic

Caption: Decision logic for forced degradation studies.

Anticipated Stability Profile & Degradation Pathways

The compound's structure suggests several potential points of instability.

| Stress Condition | Anticipated Degradation | Likely Degradation Product(s) / Pathway |

| Acidic Hydrolysis | Low to Moderate | Potential slow hydrolysis of the methoxy ether group under harsh conditions (unlikely under standard stress tests). The core structure is likely stable. |

| Basic Hydrolysis | Moderate to High | The aldehyde group is susceptible to base-catalyzed reactions like Cannizzaro reaction (if no α-hydrogen) or aldol condensation if impurities are present. The alkyne bond is generally stable to base. |

| Oxidation | High | The aldehyde is highly susceptible to oxidation to the corresponding carboxylic acid: 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzoic acid. This is the most probable degradation pathway. |

| Thermal | Low (Solid State) | The compound is expected to be stable in its solid crystalline form under typical thermal stress. Amorphous material may show higher degradation. |

| Photostability | Moderate | Aromatic systems and carbonyl groups are chromophores that can absorb UV light, potentially leading to radical-based degradation or isomerization of the alkyne bond.[31] |

Conclusion and Recommendations

This technical guide outlines a systematic and robust strategy for characterizing the solubility and stability of this compound. The molecule is predicted to have very low aqueous solubility, which will be a primary challenge for development. Efforts should focus on enabling formulations, such as amorphous solid dispersions or lipid-based systems, to improve its dissolution characteristics.

The primary stability liability is anticipated to be the oxidation of the aldehyde to a carboxylic acid. Therefore, formulation and storage strategies must prioritize protection from oxidative stress, potentially through the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen). The compound may also exhibit sensitivity to light and alkaline pH, requiring further consideration in packaging and formulation buffering.

The execution of these detailed protocols will generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of this compound for its potential therapeutic applications.

References

-

ICH. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Organic Mystery. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

-

Di Micco, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2277. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

Wang, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1361-1367. [Link]

-

OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Sunkel, J., & Sampedro, D. (1973). Lewis acid properties of benzaldehydes and substituent effects. Journal of the Chemical Society, Perkin Transactions 2, (12), 1750-1753. [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Klouwen, M. H., & Boelens, H. (1962). Alkyl-substituted benzaldehydes. Recueil des Travaux Chimiques des Pays-Bas, 81(7), 548-554. [Link]

-

ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). Retrieved from [Link]

-

Spiro Academy. (n.d.). Alkynes, Aromatic Hydrocarbons or Arenes. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Wolf, C. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega, 6(5), 3491-3499. [Link]

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1087-1095. [Link]

-

Reddy, B. K., & Reddy, G. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-4. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Retrieved from [Link]

-

ICH. (n.d.). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

ACS Publications. (n.d.). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]

-

PharmaTutor. (2013). PHOTOSTABILITY TESTING. [Link]

-

I-hsiu, L., & Yi, C. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules, 26(23), 7177. [Link]

-

ResearchGate. (n.d.). Acetalization/cycloisomerization of alkynylbenzaldehydes with trialkyl orthoformates. Retrieved from [Link]

-

Tan, E., et al. (2021). Rh-Catalyzed Ortho C–H Alkynylation of Aromatic Aldehydes. Organic Letters, 23(4), 1263-1268. [Link]

-

ResearchGate. (n.d.). Reactions of ortho-alkynylbenzaldehydes with alkenes (cyclopropenes). Retrieved from [Link]

-

Williams, J. M., & Tice, C. M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]

-

Journal of the American Chemical Society. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. [Link]

-

Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

-

YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicmystery.com [organicmystery.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. orgosolver.com [orgosolver.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Lewis acid properties of benzaldehydes and substituent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. medcraveonline.com [medcraveonline.com]

- 16. enamine.net [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. inventivapharma.com [inventivapharma.com]

- 19. pharma.gally.ch [pharma.gally.ch]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 23. snscourseware.org [snscourseware.org]

- 24. longdom.org [longdom.org]

- 25. acdlabs.com [acdlabs.com]

- 26. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 27. database.ich.org [database.ich.org]

- 28. q1scientific.com [q1scientific.com]

- 29. 3 Important Photostability Testing Factors [sampled.com]

- 30. pharmatutor.org [pharmatutor.org]

- 31. researchgate.net [researchgate.net]

The Modern Chemist's Guide to the Reactivity of Fluorinated Aromatic Compounds

A Senior Application Scientist's Perspective on Harnessing Fluorine's Unique Influence in Synthesis and Drug Discovery

Introduction: Beyond a Simple Halogen – The Enduring Impact of Fluorine

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, fluorine has ascended from a mere halogen to an element of profound strategic importance.[1][2] The selective incorporation of fluorine into aromatic systems imparts a suite of unique physicochemical properties that can dramatically alter a molecule's reactivity, conformation, metabolic stability, and biological activity.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a textbook overview to provide an in-depth exploration of the principles and field-proven techniques governing the reactivity of fluorinated aromatic compounds. We will dissect the causal relationships behind experimental choices, offering a framework for rationally designing and executing reactions with these fascinating and versatile molecules.

The carbon-fluorine bond is the strongest single bond in organic chemistry, a fact that presents both a formidable challenge and a remarkable opportunity.[6] Its strength contributes to the metabolic stability of many fluorinated drugs by preventing enzymatic oxidation at the site of fluorination.[3][5] However, this same inertness historically rendered the C-F bond difficult to functionalize.[6][7][8] Modern synthetic chemistry has risen to this challenge, developing a powerful arsenal of methods to not only introduce fluorine but also to activate and transform the C-F bond, unlocking new avenues for molecular design.[7][9]

This guide is structured to build a comprehensive understanding from the ground up. We will begin by examining the fundamental electronic effects of fluorine on the aromatic ring, which are the root of its powerful influence. We will then delve into the major classes of reactions—Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and modern C-F bond functionalization strategies—providing mechanistic insights, practical protocols, and comparative data to inform your experimental design.

Part 1: The Electronic Heart of the Matter: How Fluorine Shapes Aromatic Reactivity

The reactivity of a fluorinated aromatic compound is a direct consequence of fluorine's extreme electronegativity (the highest of any element) and the relatively small size of the fluorine atom. These properties give rise to two primary, often competing, electronic effects: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R or +M).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the aromatic ring, decreasing the electron density of the entire ring system. This deactivation is crucial for understanding the facility of nucleophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance donation is significantly weaker than that of other halogens like chlorine or bromine.

The interplay of these two effects is the key to predicting and controlling reactivity. The strong -I effect generally dominates, making the fluorinated aromatic ring electron-deficient. This has profound consequences for the major reaction classes discussed below.

Caption: Interplay of Electronic Effects in Fluoroaromatics.

Part 2: Nucleophilic Aromatic Substitution (SNAr) – Fluorine as an Unconventional Leaving Group

Perhaps the most synthetically valuable reactivity pattern of electron-deficient fluoroaromatics is their propensity to undergo Nucleophilic Aromatic Substitution (SNAr). Counterintuitively, fluoride is often a better leaving group than chloride, bromide, or iodide in these reactions.[10][11]

The Causality Behind Fluorine's SNAr Prowess

The textbook mechanism for SNAr is a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[11]

-

Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.

-

Step 2 (Fast): The leaving group is expelled, and the aromaticity of the ring is restored.

The key to understanding fluorine's effectiveness lies in the rate-determining first step.[10] Fluorine's powerful inductive effect makes the carbon atom it is attached to highly electrophilic and stabilizes the negative charge of the intermediate Meisenheimer complex.[10][11] This stabilization lowers the activation energy of the first step, thereby increasing the overall reaction rate.[10] While the C-F bond is strong, its cleavage occurs in the fast second step, so bond strength is not the kinetically dominant factor.[11]

Caption: SNAr Mechanism on a Fluoroaromatic Substrate.

Recent studies, however, have provided compelling evidence that many SNAr reactions, particularly with fluoride as the leaving group, may proceed through a concerted (one-step) mechanism rather than a stepwise one.[12] This continues to be an active area of research.

Experimental Protocol: SNAr of 4-Fluoronitrobenzene with Pyrrolidine

This protocol illustrates a classic SNAr reaction where the strongly electron-withdrawing nitro group activates the ring for nucleophilic attack.

Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene (1.41 g, 10 mmol).

-

Solvent and Nucleophile Addition: Add dimethyl sulfoxide (DMSO) (20 mL) to the flask. While stirring, add pyrrolidine (1.42 g, 20 mmol, 2.0 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. Recrystallize the crude product from ethanol to yield 4-(pyrrolidin-1-yl)nitrobenzene.

Trustworthiness: The use of a polar aprotic solvent (DMSO) is critical as it solvates the cation of the nucleophile but not the anion, enhancing nucleophilicity. The excess of the nucleophile ensures the reaction goes to completion. The precipitation upon addition to water provides a simple and effective initial purification step.

Part 3: Electrophilic Aromatic Substitution (EAS) – The Anomaly of Fluorobenzene

In the realm of Electrophilic Aromatic Substitution (EAS), fluorobenzene exhibits reactivity that is anomalous when compared to other halobenzenes.[13][14] While halogens are generally considered deactivating yet ortho, para-directing, fluorobenzene is only weakly deactivated. In fact, some EAS reactions on fluorobenzene proceed at rates comparable to or even faster than on benzene itself at the para position.[13][15]

Explaining the Anomaly

This counterintuitive behavior stems from the unique balance of fluorine's electronic effects.[13][15]

-

Deactivation: The potent -I effect withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. This explains the overall (slight) deactivation.

-

Ortho, Para Direction: During the attack of an electrophile at the ortho or para position, a resonance structure can be drawn where the positive charge of the intermediate (the sigma complex or arenium ion) is adjacent to the fluorine atom. Fluorine's +R effect can then delocalize its lone pairs to stabilize this adjacent positive charge. This stabilization is not possible when the attack is at the meta position.

-

The Fluorine Advantage: Compared to Cl, Br, and I, fluorine's +R effect, while weak, is more effective at stabilizing the carbocation intermediate due to better C-2p and F-2p orbital overlap. This superior stabilization of the ortho and para transition states is what makes fluorobenzene anomalously reactive and strongly para-directing (~90% para product in many cases).[13]

Direct C-H Fluorination: Modern EAS

Traditional EAS fluorination using F₂ gas is often violent and difficult to control.[16][17] Modern organic synthesis relies on electrophilic "F+" sources, which are safer and more selective. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are now standard in the chemist's toolkit.[16][18][19][20]

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Structure | Form | Key Advantages | Typical Conditions |

| Selectfluor® | F-TEDA-BF₄ | Crystalline Solid | High reactivity, stable, easy to handle | Acetonitrile, room temp to reflux |

| NFSI | (PhSO₂)₂NF | Crystalline Solid | Mild, highly soluble, versatile[18][19] | Pd-catalysis or strong acid |

| XeF₂ | XeF₂ | Crystalline Solid | Powerful, useful for less reactive arenes | HF or Lewis acid catalyst |

Part 4: The Modern Frontier: C-F Bond Activation and Functionalization

The historic view of the C-F bond as inert has been overturned in recent decades. The development of methods to selectively cleave and functionalize C-F bonds has opened up new synthetic strategies, allowing readily available polyfluorinated aromatics to be used as building blocks for more complex, partially fluorinated molecules.[8][9][21]

Key Strategies for C-F Activation

-

Transition Metal-Catalyzed Cross-Coupling: Palladium, nickel, and copper complexes can facilitate the oxidative addition into an aromatic C-F bond, enabling cross-coupling reactions like Suzuki, Stille, and Sonogashira.[9][22][23][24] This is particularly effective for polyfluorinated arenes where the C-F bonds are more activated.[7][22] The choice of ligand is critical for promoting the challenging reductive elimination step that forms the new C-C or C-Heteroatom bond.[25]

-